2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound featuring a combination of fluorophenyl, methylphenyl, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of 4-fluorobenzaldehyde and 4-methylbenzaldehyde with glyoxal in the presence of ammonium acetate.
Thioether formation: The imidazole derivative is then reacted with a thiol, such as 2-mercaptoethanol, under basic conditions to form the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether with 2-chloro-N-(2-methoxyethyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst optimization: Using specific catalysts to enhance reaction rates.
Reaction conditions: Controlling temperature, pressure, and solvent systems to improve efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorophenyl and methylphenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
- 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCSZWEURDSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.